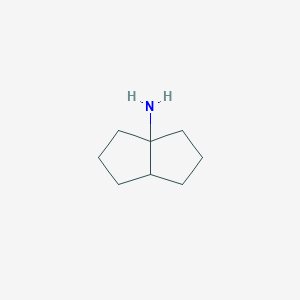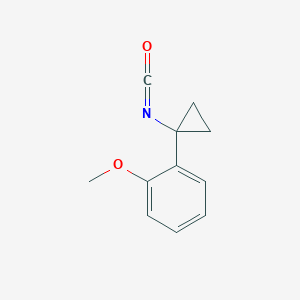
4-(2-Bromo-5-chlorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-5-chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of butanoic acid, featuring a bromine and chlorine-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-chlorophenyl)butanoic acid typically involves the following steps:
Bromination and Chlorination of Phenyl Ring: The starting material, phenylbutanoic acid, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
Butanoic Acid Derivatization: The brominated and chlorinated phenyl compound is then reacted with butanoic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-5-chlorophenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and hydrochloric acid (HCl) for acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutanoic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-(2-Bromo-5-chlorophenyl)butanoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential biological activities and as a precursor for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-5-chlorophenyl)butanoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromo-4-chlorophenoxy)butanoic acid: Similar in structure but with an ether linkage instead of a direct phenyl ring attachment.
4-(2-Bromo-4-tert-butylphenoxy)butanoic acid: Features a tert-butyl group, which can influence its reactivity and applications.
Uniqueness
4-(2-Bromo-5-chlorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
4-(2-bromo-5-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10BrClO2/c11-9-5-4-8(12)6-7(9)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
Clé InChI |
RVBSLJLVRYQWNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


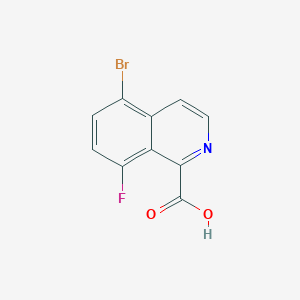

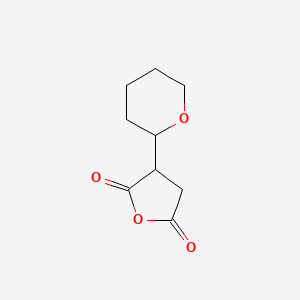
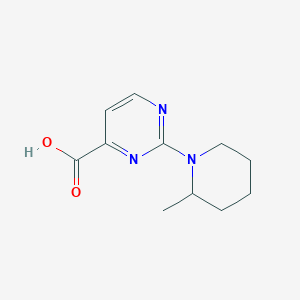
![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
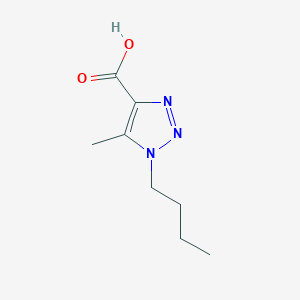
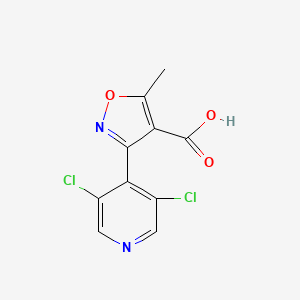

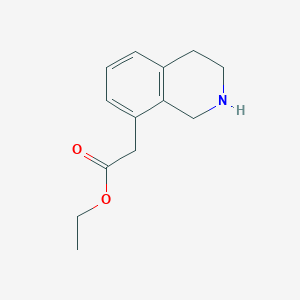
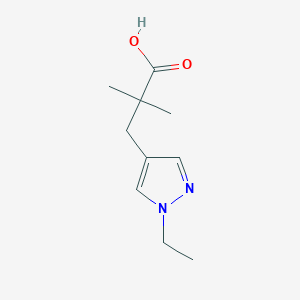
![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)
